molecular formula C3ClF5 B1502053 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene CAS No. 2804-49-1

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene

Cat. No. B1502053
CAS RN: 2804-49-1
M. Wt: 166.48 g/mol
InChI Key: NJLPMHLSZDVUMV-UHFFFAOYSA-N
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Description

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene is a chemical compound with the molecular formula C3ClF5 and a molecular weight of 166.48 . It is also known by its CAS number 2804-49-1 .


Synthesis Analysis

One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene consists of three carbon atoms, one chlorine atom, and five fluorine atoms .


Chemical Reactions Analysis

1,2,3,3,3-Pentafluoropropene, an unsaturated fluorocarbon with the formula HFC=C(F)CF3, is of interest as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .


Physical And Chemical Properties Analysis

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene has a boiling point of 7.9 °C and a predicted density of 1.514±0.06 g/cm3 .

Scientific Research Applications

Refrigeration and Air Conditioning

Due to its thermodynamic properties, this compound is researched for use in refrigeration and air conditioning systems. Its phase change data and enthalpy of vaporization are particularly valuable for designing more efficient cooling systems .

Analytical Chemistry

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene: serves as a reference material in analytical chemistry, helping to calibrate instruments and validate methodologies due to its well-characterized properties .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. All sources of ignition should be removed .

properties

IUPAC Name

1-chloro-1,2,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLPMHLSZDVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694143
Record name 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene

CAS RN

2804-49-1
Record name 1-Chloro-1,2,3,3,3-pentafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2804-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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